molecular formula C20H21NO4S3 B2446338 4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 896343-61-6

4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2446338
CAS No.: 896343-61-6
M. Wt: 435.57
InChI Key: GUNPEAVHPZBTRZ-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a thiophene ring, a tosyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can be achieved through a multi-step process involving the reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides. This copper-catalyzed one-pot synthesis is carried out in toluene at room temperature . The intermediate N-sulfonylketenimines are generated via a CuAAC/ring-opening procedure and subsequently undergo nucleophilic addition with weak nucleophiles such as sulfonyl hydrazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the copper-catalyzed multicomponent reaction mentioned above is a promising approach for large-scale synthesis due to its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is unique due to its combination of a thiophene ring, a tosyl group, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S3/c1-15-5-9-17(10-6-15)27(22,23)20(19-4-3-13-26-19)14-21-28(24,25)18-11-7-16(2)8-12-18/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNPEAVHPZBTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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